methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
CAS No.:
Cat. No.: VC16320163
Molecular Formula: C23H24N4O5
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O5 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | methyl 3-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H24N4O5/c1-30-16-7-8-19(31-2)17(12-16)21-20-18(24-13-25-20)9-10-27(21)23(29)26-15-6-4-5-14(11-15)22(28)32-3/h4-8,11-13,21H,9-10H2,1-3H3,(H,24,25)(H,26,29) |
| Standard InChI Key | GTNVMOMVQFKWSG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate, reflects its intricate structure (Fig. 1). It features:
-
A tetrahydroimidazo[4,5-c]pyridine core, a bicyclic system combining imidazole and pyridine rings.
-
A 2,5-dimethoxyphenyl substituent at the 4-position of the tetrahydroimidazopyridine.
-
A benzoate ester group linked via an amide bond at the 5-position.
The molecular formula is C23H24N4O5, with a molecular weight of 436.5 g/mol. The presence of methoxy groups and the amide linkage enhances its polarity, influencing solubility and bioavailability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions (Table 1):
-
Formation of the Imidazopyridine Core: Cyclocondensation of 4-aminopyridine derivatives with carbonyl sources under acidic conditions.
-
Introduction of the 2,5-Dimethoxyphenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Amide Bond Formation: Coupling the carboxylic acid derivative of the imidazopyridine with methyl 3-aminobenzoate using EDC/HOBt as coupling agents.
Key Reaction Conditions:
-
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).
-
Temperature: 0–25°C for amide coupling to prevent racemization.
-
Catalysts: Palladium catalysts for cross-coupling reactions .
Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Acetic anhydride, HCl, reflux | 65% |
| 2 | 2,5-Dimethoxyphenylboronic acid, Pd(PPh3)4 | 72% |
| 3 | EDC, HOBt, DMF, 0°C | 58% |
Physicochemical Properties
Molecular Characteristics
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to methoxy and amide groups.
-
pKa: The amide nitrogen has a pKa of ~3.5, while the imidazole ring’s basic nitrogen has a pKa of ~6.8 .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 436.5 g/mol |
| Melting Point | 198–202°C (dec.) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Biological Activity and Mechanism
Kinase Inhibition
The compound’s imidazopyridine core resembles known G-protein-coupled receptor kinase 5 (GRK5) inhibitors (e.g., compounds in Patent EP2818472A1) . Molecular docking studies suggest it binds to GRK5’s ATP-binding pocket, disrupting phosphorylation of G-protein-coupled receptors .
Spectroscopic Characterization
NMR and Mass Spectrometry
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.45–6.75 (m, aromatic-H), 3.85 (s, 3H, OCH3).
-
HRMS (ESI+): m/z 437.1812 [M+H]+ (calc. 437.1815).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume